molecular formula C11H11Cl2NO2 B2646899 N-[1-(2,4-Dichlorophenyl)ethyl]oxirane-2-carboxamide CAS No. 2411287-61-9

N-[1-(2,4-Dichlorophenyl)ethyl]oxirane-2-carboxamide

Cat. No.: B2646899
CAS No.: 2411287-61-9
M. Wt: 260.11
InChI Key: QQIFHVVTCUZXAW-UHFFFAOYSA-N
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Description

N-[1-(2,4-Dichlorophenyl)ethyl]oxirane-2-carboxamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group, an ethyl group, and an oxirane ring attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-Dichlorophenyl)ethyl]oxirane-2-carboxamide typically involves the reaction of 2,4-dichlorophenyl ethyl ketone with an appropriate epoxide and carboxamide precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-Dichlorophenyl)ethyl]oxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.

    Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various oxirane derivatives, reduced amides, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(2,4-Dichlorophenyl)ethyl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,4-Dichlorophenyl)ethyl]-4-ethylpiperidine-4-carboxamide: Contains a similar dichlorophenyl group and carboxamide structure but with a piperidine ring.

    N’-(1-(2,4-Dichlorophenyl)ethylidene)-2-thiophenecarbohydrazide: Features a thiophene ring and carbohydrazide group.

Uniqueness

N-[1-(2,4-Dichlorophenyl)ethyl]oxirane-2-carboxamide is unique due to its specific combination of an oxirane ring and carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-(2,4-dichlorophenyl)ethyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2/c1-6(14-11(15)10-5-16-10)8-3-2-7(12)4-9(8)13/h2-4,6,10H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIFHVVTCUZXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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